molecular formula C11H14N2S B111620 2-Amino-6-tert-butylbenzothiazole CAS No. 131395-10-3

2-Amino-6-tert-butylbenzothiazole

Cat. No.: B111620
CAS No.: 131395-10-3
M. Wt: 206.31 g/mol
InChI Key: HWJMDJWCGKTWQG-UHFFFAOYSA-N
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Description

2-Amino-6-tert-butylbenzothiazole is a heterocyclic compound with the molecular formula C11H14N2S. It is a derivative of benzothiazole, which is known for its wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the amino group and the tert-butyl group in its structure makes it a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-tert-butylbenzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with tert-butyl isocyanide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-tert-butylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-Amino-6-tert-butylbenzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Amino-6-methylbenzothiazole
  • 2-Amino-6-ethylbenzothiazole

Uniqueness

Compared to its analogs, 2-Amino-6-tert-butylbenzothiazole has a bulkier tert-butyl group, which can influence its steric and electronic properties. This makes it more selective in certain reactions and potentially more effective in specific applications, such as enzyme inhibition and drug development .

Biological Activity

2-Amino-6-tert-butylbenzothiazole (ATB) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of ATB, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14N2S\text{C}_{11}\text{H}_{14}\text{N}_2\text{S}

This compound features a benzothiazole core substituted with an amino group at the 2-position and a tert-butyl group at the 6-position, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that ATB exhibits significant bactericidal activity against various bacterial strains. A study conducted on the structure-activity relationship (SAR) of benzothiazoles revealed that ATB demonstrated potent activity against both replicating and non-replicating bacteria, including intracellular pathogens such as Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µM
S. aureus16 µM
M. tuberculosis155 µM

The data indicates that ATB is particularly effective against gram-positive bacteria and shows moderate effectiveness against gram-negative strains.

Anti-Inflammatory Properties

ATB has also been studied for its anti-inflammatory effects. Research indicates that certain derivatives of benzothiazoles exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled experiment, ATB was administered to macrophage cell lines stimulated with lipopolysaccharide (LPS). The results showed a notable decrease in the production of TNF-α and IL-6, key inflammatory markers.

Table 2: Effects of this compound on Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)Control TNF-α (pg/mL)Control IL-6 (pg/mL)
ATB (10 µM)5030200150
ATB (20 µM)3015

These findings indicate that ATB has a dose-dependent effect on reducing inflammatory cytokine levels, highlighting its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of ATB have been explored in various cancer cell lines. Preliminary studies suggest that ATB induces apoptosis in cancer cells through the activation of specific signaling pathways.

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG227Induction of apoptosis
MCF-735Cell cycle arrest
A54940Caspase activation

The IC50 values indicate that ATB is particularly effective against liver cancer cells (HepG2), where it triggers apoptotic pathways leading to cell death.

Properties

IUPAC Name

6-tert-butyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJMDJWCGKTWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440733
Record name 2-Amino-6-tert-butylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131395-10-3
Record name 2-Amino-6-tert-butylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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